1-Chloro-1,2,2-trifluorocyclobutane
Overview
Description
1-Chloro-1,2,2-trifluorocyclobutane is a chemical compound with the molecular formula C4H4ClF3 and a molecular weight of 144.523 . It is also known by its IUPAC name, 1-chloro-1,2,2-trifluorocyclobutane .
Molecular Structure Analysis
The molecular structure of 1-Chloro-1,2,2-trifluorocyclobutane consists of a cyclobutane ring with one chlorine atom and three fluorine atoms attached . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
1-Chloro-1,2,2-trifluorocyclobutane has a density of 1.4±0.1 g/cm3, a boiling point of 81.0±0.0 °C at 760 mmHg, and a vapor pressure of 92.6±0.1 mmHg at 25°C . Its enthalpy of vaporization is 30.8±3.0 kJ/mol, and it has a flash point of 9.7±17.9 °C .Scientific Research Applications
Absorption Enhancement on Carbon Nanotubes
1-Chloro-1,2,2-trifluorocyclobutane has been studied for its absorption properties on carbon nanotubes . Researchers have investigated the possibility of utilizing various single-walled pristine and doped carbon nanotubes as adsorbents for the 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) gaseous molecule . Three candidates, including pristine carbon nanotube (CNT), silicon carbide nanotube (SiCNT) and germanium-doped SiCNT (SiCGeNT) are identified and evaluated theoretically .
Environmental Monitoring
1-Chloro-1,2,2-trifluorocyclobutane is currently employed as an alternative to CFCs with a high ozone depletion potential . It is commonly used in air conditioning systems, refrigerators and gaseous fire suppression systems . However, HCFC-124 is still listed among the gases that contribute towards the depletion of stratospheric ozone , while at the same time, it is considered as a greenhouse gas with high global warming potential . This motivates the development and exploitation of selective sensors that can efficiently detect potential emissions of HCFC-124 in the atmospheric environment .
Chemical Synthesis
1-Chloro-1,2,2-trifluorocyclobutane is a chemical compound with the molecular formula C4H4ClF3 . It can be used in various chemical synthesis processes due to its unique structure and properties .
Mechanism of Action
Target of Action
The primary target of 1-Chloro-1,2,2-trifluorocyclobutane is the neuronal voltage-gated sodium (Na+) channels . These channels play a key role in the generation and propagation of action potentials in excitable cells .
Mode of Action
1-Chloro-1,2,2-trifluorocyclobutane interacts with its targets by inhibiting the neuronal Na+ channels . This inhibition is achieved through a reversible membrane potential-independent mechanism . The compound also causes a hyperpolarizing shift in the voltage-dependence of steady-state inactivation in dorsal root ganglion neurons .
Biochemical Pathways
The inhibition of neuronal Na+ channels by 1-Chloro-1,2,2-trifluorocyclobutane affects the glutamate release and intracellular calcium (Ca2+) levels . Specifically, it inhibits glutamate release evoked by 4-aminopyridine or veratridine, and veratridine-evoked increases in intracellular Ca2+ .
Result of Action
The result of 1-Chloro-1,2,2-trifluorocyclobutane’s action is the significant inhibition of Na+ channel-mediated glutamate release and increases in intracellular Ca2+ . This leads to changes in neuronal activity and potentially impacts various physiological processes.
properties
IUPAC Name |
1-chloro-1,2,2-trifluorocyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQYDYODFHABLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1(F)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984597 | |
Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,2,2-trifluorocyclobutane | |
CAS RN |
661-71-2 | |
Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=661-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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